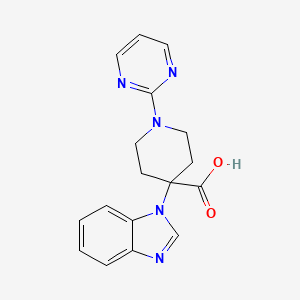![molecular formula C15H17F3N2O B5403870 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)
1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine is not fully understood, but it is believed to interact with various molecular targets in the body. In neuroscience, it has been shown to act as a partial agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. In oncology, it has been suggested to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival. In infectious diseases, it has been proposed to disrupt the replication and assembly of viral and bacterial particles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine depend on the specific application and the molecular targets involved. In neuroscience, it has been shown to reduce anxiety and depression-like behaviors in animal models. In oncology, it has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In infectious diseases, it has been reported to have antiviral and antibacterial activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine in lab experiments include its high potency and selectivity towards specific molecular targets, its ability to cross the blood-brain barrier, and its relatively low toxicity compared to other drugs. However, its limitations include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Future Directions
For the research on 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine include the development of more efficient synthesis methods, the identification of new molecular targets and applications, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential for drug-drug interactions and the impact of genetic variability on its pharmacological effects should be further investigated.
Synthesis Methods
The synthesis of 1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine involves the reaction of 1-(3-trifluoromethylphenyl)piperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, it has been shown to have anxiolytic and antidepressant effects through its interaction with the serotonin receptor system. In oncology, it has been studied for its anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In infectious diseases, it has been explored as a potential antiviral and antibacterial agent.
properties
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)15(16,17)18/h2-5,11H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUFSJOSRUZOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-en-1-yl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)